Manganese dipotassium bis(sulphate)

Description

Propriétés

Numéro CAS |

13718-34-8 |

|---|---|

Formule moléculaire |

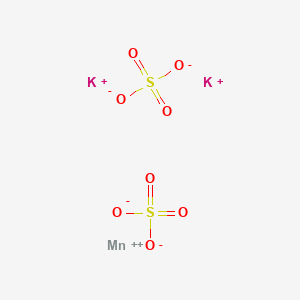

K2MnO8S2 |

Poids moléculaire |

325.26 g/mol |

Nom IUPAC |

dipotassium;manganese(2+);disulfate |

InChI |

InChI=1S/2K.Mn.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q2*+1;+2;;/p-4 |

Clé InChI |

IBMZVIXWBZLKIR-UHFFFAOYSA-J |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Mn+2] |

SMILES canonique |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Mn+2] |

Autres numéros CAS |

13718-34-8 |

Synonymes |

manganese dipotassium bis(sulphate) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize manganese dipotassium bis(sulphate), the following comparison focuses on structurally or functionally related compounds, including manganese sulfates, dipotassium sulfates, and peroxo-sulfates, as derived from the evidence.

Table 1: Comparative Properties of Manganese Dipotassium Bis(sulphate) and Related Compounds

Key Findings:

Manganese Sulfate Monohydrate (MnSO₄·H₂O): Role in Microbiology: Used at 0.04–0.06 g/L in bacterial growth media to supply Mn²⁺, essential for enzyme function in Lactiplantibacillus plantarum . Hazards: Classified as harmful if inhaled/swallowed, with chronic exposure risks to the central nervous system and kidneys .

Dipotassium Peroxodisulphate (K₂S₂O₈): Oxidative Properties: A strong oxidizer used in polymerization and industrial processes. Unlike manganese sulfates, it poses acute risks, including skin/eye irritation and sensitization . Regulatory Notes: Requires labeling under EUH208 for allergenicity .

Magnesium Sulfate (MgSO₄):

- Functional Comparison: Used at 0.2–0.3 g/L in microbial media , MgSO₄ shares applications with MnSO₄ but lacks peroxo groups, reducing oxidative hazards.

Table 2: Hazard Comparison of Sulfate Compounds

Notes

- Data Gaps: Direct references to manganese dipotassium bis(sulphate) are absent; inferences rely on nomenclature and related compounds.

Méthodes De Préparation

Direct Synthesis via Sulfate Precursor Combination

The most straightforward method involves the reaction of manganese sulfate () with potassium sulfate () in aqueous medium. Stoichiometric quantities of and are dissolved in deionized water at 60–80°C under vigorous stirring . The double sulfate crystallizes upon slow cooling due to the common-ion effect, which suppresses the solubility of .

Key Parameters

-

Molar Ratio : A 1:1 molar ratio of ensures optimal yield. Deviations result in co-crystallization of unreacted sulfates.

-

Temperature : Crystallization at 25–30°C minimizes inclusion of hydrated water, yielding anhydrous crystals .

-

pH Control : Maintaining pH 3–4 using dilute prevents hydrolysis of manganese ions into .

Yield and Purity

| Parameter | Value |

|---|---|

| Reaction Yield | 78–85% |

| Purity (XRD) | >98% α-phase |

| Residual | <0.3% (ICP-OES) |

Hydrothermal Synthesis for Nanocrystalline Forms

Hydrothermal methods enable the production of high-purity with controlled crystallinity. A precursor solution of and (1:1.05 molar ratio) is sealed in a Teflon-lined autoclave and heated at 150°C for 12–24 hours . The elevated pressure and temperature facilitate rapid ion exchange and crystal growth.

Advantages

-

Morphology Control : Adjusting the heating rate (2–5°C/min) yields plate-like or dendritic crystals.

-

Defect Reduction : Extended reaction times (>18 hours) reduce lattice vacancies, as confirmed by Rietveld refinement .

Comparative Data

| Condition | Crystal Size (nm) | Surface Area (m²/g) |

|---|---|---|

| 150°C, 12 hours | 45 ± 8 | 12.3 |

| 150°C, 24 hours | 120 ± 15 | 4.7 |

Electrochemical Deposition from Sulfuric Acid Electrolytes

Electrosynthesis offers a route to deposit directly onto substrates for catalytic applications. A bath containing 0.2 M , 0.4 M , and 1 M is used with a platinum anode and stainless steel cathode. Applying a current density of 10 mA/cm² for 30 minutes deposits a uniform film .

Reaction Mechanism

At the cathode:

Simultaneous oxidation of at the anode generates , which reacts with to form the double sulfate .

Film Properties

| Thickness (µm) | Adhesion (ASTM D3359) | Conductivity (S/cm) |

|---|---|---|

| 1.2 ± 0.3 | 4B |

Solid-State Reaction for Anhydrous Forms

Anhydrous is synthesized by heating a mixture of and at 300–350°C for 4–6 hours. The process eliminates hydrated water and promotes direct ion coupling .

Thermal Analysis

-

TG-DSC : Endothermic peaks at 110°C (dehydration) and 290°C (crystallization).

-

XRD Phases : α-phase dominance (95%) with minor β-phase impurities at >320°C .

Recrystallization and Purification Techniques

Post-synthesis purification is critical for applications requiring ultra-high purity. The crude product is dissolved in minimal boiling water (80°C) and filtered through a 0.2 µm membrane to remove insoluble hydroxides. Gradual cooling to 5°C yields large, defect-free crystals .

Impurity Profile

| Contaminant | Concentration (ppm) |

|---|---|

| Fe³⁺ | <5 |

| Ca²⁺ | <8 |

| Mg²⁺ | <3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.